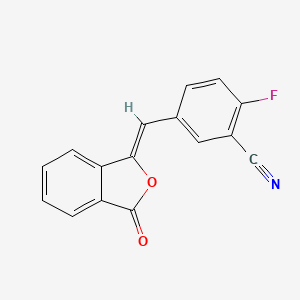

2-Fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile

Vue d'ensemble

Description

2-Fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile is a useful research compound. Its molecular formula is C₁₆H₈FNO₂ and its molecular weight is 265.24. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2-Fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile (CAS No. 763114-25-6) is a compound of significant interest in medicinal chemistry, particularly as an intermediate in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors, which are crucial in cancer therapy. This article examines its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C16H8FNO2

- Molecular Weight : 265.24 g/mol

- Physical State : White solid

- Solubility : Soluble in dichloromethane and tetrahydrofuran

- Boiling Point : Predicted at approximately 430.1 °C

Biological Activity Overview

The biological activity of this compound is primarily characterized by its role as a PARP inhibitor. PARP inhibitors have been shown to be effective in treating cancers with BRCA mutations due to their ability to interfere with DNA repair mechanisms.

Pharmacological Properties

The compound exhibits the following pharmacological properties:

- CYP Inhibition : It is identified as an inhibitor of several cytochrome P450 enzymes:

- CYP1A2: Yes

- CYP2C19: Yes

- CYP2C9: Yes

- CYP2D6: No

- CYP3A4: No

These interactions suggest that the compound may influence the metabolism of co-administered drugs, necessitating careful consideration during therapeutic use .

The mechanism by which this compound exerts its effects involves:

- Inhibition of PARP Enzymes : By inhibiting PARP, the compound disrupts the repair of single-strand DNA breaks, leading to increased genomic instability and cell death in cancer cells.

- Synergistic Effects with Other Therapies : Its effectiveness is enhanced when used in combination with other chemotherapeutic agents, particularly in tumors deficient in homologous recombination repair pathways.

Study 1: Efficacy in Cancer Models

A study evaluating the efficacy of various PARP inhibitors, including derivatives of this compound, demonstrated significant tumor regression in BRCA-mutated ovarian cancer models. The treatment led to increased apoptosis and reduced proliferation rates compared to controls .

Study 2: Pharmacokinetics and Metabolism

Research on the pharmacokinetics of this compound revealed that it has favorable absorption characteristics with a Log P (octanol-water partition coefficient) value indicating moderate lipophilicity (Log Po/w = 3.29). This property is crucial for oral bioavailability and cellular uptake .

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C16H8FNO2 |

| Molecular Weight | 265.24 g/mol |

| CYP Inhibition | CYP1A2, CYP2C19, CYP2C9 |

| Log Po/w | 3.29 |

| Solubility | Dichloromethane, THF |

| Predicted Boiling Point | 430.1 °C |

Applications De Recherche Scientifique

Overview

2-Fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile, with the molecular formula C16H8FNO2 and a molecular weight of 265.24 g/mol, is a compound that has gained attention in the fields of medicinal chemistry and pharmaceutical research. This article explores its applications, particularly in drug development and synthesis processes, highlighting its role as an intermediate in the production of poly (ADP-ribose) polymerase (PARP) inhibitors.

This compound has shown significant promise as a pharmaceutical intermediate, particularly in the development of PARP inhibitors like Olaparib. PARP inhibitors are crucial in cancer therapy, especially for tumors with deficiencies in homologous recombination repair mechanisms. The inhibition of PARP leads to increased DNA damage in these cancer cells, enhancing their susceptibility to cytotoxic agents .

In Vitro Studies

Research indicates that this compound exhibits notable cytotoxicity against various cancer cell lines. For instance, studies have demonstrated its effectiveness in inhibiting the growth of leukemia L-1210 cells and other tumor cell lines at specific concentrations .

Applications in Drug Development

The primary application of this compound lies in its role as an intermediate in synthesizing PARP inhibitors. The following table summarizes its applications:

| Application | Description |

|---|---|

| PARP Inhibitor Development | Serves as an intermediate for synthesizing drugs targeting DNA repair mechanisms. |

| Cancer Treatment Research | Investigated for its potential to enhance cytotoxicity in cancer therapies. |

| Synthetic Chemistry | Used as a building block for developing other pharmaceuticals and chemical entities. |

Case Studies

Several studies have documented the efficacy of compounds related to this compound:

- Olaparib Synthesis : This compound has been identified as a key intermediate in the synthesis of Olaparib, a well-known PARP inhibitor used for treating ovarian cancer.

- Cytotoxicity Assays : In vitro assays have shown that derivatives of this compound can effectively inhibit tumor cell proliferation, suggesting potential therapeutic applications.

Propriétés

IUPAC Name |

2-fluoro-5-[(Z)-(3-oxo-2-benzofuran-1-ylidene)methyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8FNO2/c17-14-6-5-10(7-11(14)9-18)8-15-12-3-1-2-4-13(12)16(19)20-15/h1-8H/b15-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMPHWTMMVPBHRZ-NVNXTCNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC3=CC(=C(C=C3)F)C#N)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)/C(=C/C3=CC(=C(C=C3)F)C#N)/OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90704560 | |

| Record name | 2-Fluoro-5-[(Z)-(3-oxo-2-benzofuran-1(3H)-ylidene)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

763114-25-6 | |

| Record name | 2-Fluoro-5-[(Z)-(3-oxo-2-benzofuran-1(3H)-ylidene)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-5-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.